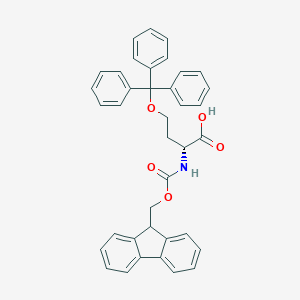

Fmoc-D-Hse(Trt)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTREFXHXPNEJN-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585041 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257886-01-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-(triphenylmethyl)-D-homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Identification and Properties

An In-Depth Technical Guide to Fmoc-D-Hse(Trt)-OH

This technical guide provides comprehensive information on the chemical properties, experimental usage, and key protocols related to this compound for researchers, scientists, and professionals in drug development.

This compound, with the CAS number 257886-01-4 , is a protected amino acid derivative commonly used in solid-phase peptide synthesis (SPPS).[1] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amine, while the Trt (trityl) group protects the side-chain hydroxyl group of the D-homoserine.

A summary of its key chemical properties is presented below:

| Property | Value | Source |

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-homoserine | [1] |

| Molecular Formula | C₃₈H₃₃NO₅ | [1][2] |

| Molecular Weight | 583.7 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | ≥ 98.0% | [2] |

| Storage Temperature | -20°C | [1] |

Application in Peptide Synthesis

This compound is a valuable building block for the incorporation of D-homoserine into peptide sequences via Fmoc-based solid-phase peptide synthesis. The Trityl protecting group on the side chain is acid-labile and can be selectively removed under mild acidic conditions, allowing for subsequent on-resin modification of the hydroxyl group, such as phosphorylation or glycosylation.

Experimental Protocols

The following are generalized protocols for the use of this compound in peptide synthesis.

Standard Coupling Protocol in Fmoc SPPS

This protocol outlines the steps for incorporating an this compound residue into a growing peptide chain on a solid support.

Materials:

-

Solid support (e.g., Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., TBTU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Amino Acid Activation: this compound is pre-activated in DMF using a coupling reagent (e.g., TBTU) and a base (e.g., DIPEA).

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete, which can be monitored by a colorimetric test (e.g., Kaiser test).

-

Washing: The resin is washed again with DMF to remove excess reagents and by-products. These steps are repeated for each amino acid in the sequence.

Selective On-Resin Deprotection of the Trityl Group

This procedure allows for the removal of the Trt group from the homoserine side chain while the peptide remains attached to the solid support.

Materials:

-

Peptide-resin containing Hse(Trt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., Triisopropylsilane - TIS)

Procedure:

-

The peptide-resin is swelled in DCM.

-

A solution of 1% TFA in DCM, often containing a scavenger like 5% TIS, is added to the resin.

-

The reaction is gently agitated for a short period (e.g., 2 x 2 minutes).

-

The resin is then washed thoroughly with DCM to remove the cleaved trityl groups and residual acid.

Visualizations

Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the incorporation of an amino acid derivative like this compound.

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Trityl Group Cleavage

This diagram illustrates the chemical logic of the selective removal of the Trt protecting group from the homoserine side chain.

References

An In-depth Technical Guide to N-alpha-Fmoc-O-trityl-D-homoserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-alpha-Fmoc-O-trityl-D-homoserine, a critical amino acid derivative for advanced peptide synthesis. Below, you will find its key chemical properties, applications in research and drug development, and a detailed workflow for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

N-alpha-Fmoc-O-trityl-D-homoserine is a protected amino acid derivative essential for the stepwise synthesis of peptides. The N-terminal alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected by a trityl (Trt) group. This dual protection scheme is fundamental to the widely used Fmoc-based solid-phase peptide synthesis strategy.

| Property | Value | Reference |

| Molecular Formula | C38H33NO5 | [1][2] |

| Molecular Weight | 583.67 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Purity (Typical) | ≥98.0% (HPLC) | [1] |

| Melting Point | 63-67 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in DMF | The trityl group enhances solubility, facilitating efficient coupling reactions in peptide synthesis.[2][3] |

| Synonyms | Fmoc-D-Hse(Trt)-OH, Fmoc-D-Homoser(Trt)-OH | [1] |

Applications in Research and Drug Development

N-alpha-Fmoc-O-trityl-D-homoserine is a specialized building block with significant applications in the synthesis of complex peptides for various research and therapeutic purposes.

-

Peptide Synthesis : The primary application of this compound is as a protected amino acid in solid-phase peptide synthesis (SPPS).[2][3] The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, while the acid-labile trityl group offers robust protection for the homoserine side chain.[4][5] This orthogonal protection strategy allows for the precise and sequential addition of amino acids to a growing peptide chain.[6]

-

Drug Development : It plays a crucial role in the development of novel peptide-based therapeutics.[2][3] The incorporation of non-natural amino acids like D-homoserine can enhance the metabolic stability and bioavailability of drug candidates.

-

Bioconjugation : This derivative is utilized in bioconjugation techniques, enabling the linkage of synthetic peptides to other biomolecules, such as proteins or antibodies, to create targeted drug delivery systems or diagnostic tools.[2][3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) Workflow

The following is a generalized, step-by-step protocol for the incorporation of N-alpha-Fmoc-O-trityl-D-homoserine into a peptide sequence using an automated peptide synthesizer.

Materials:

-

Resin (e.g., 2-chlorotrityl chloride, Wang, or Rink Amide resin)

-

N-alpha-Fmoc-O-trityl-D-homoserine

-

Other required Fmoc-protected amino acids

-

Coupling agent (e.g., HCTU, HATU/HOAt)

-

Base (e.g., collidine, NMM, or DIEA)

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Washing solvent: DMF

-

Cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS))

-

Precipitation solvent: Methyl t-butyl ether

Methodology:

-

Resin Preparation: The synthesis begins with a solid support (resin), which is swelled in DMF for approximately one hour.[7]

-

First Amino Acid Coupling (if applicable): If N-alpha-Fmoc-O-trityl-D-homoserine is the first amino acid, it is coupled to the resin.

-

Fmoc-Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF.[6][7] This exposes the N-terminal amine for the next coupling reaction. This step is followed by extensive washing with DMF to remove residual piperidine.

-

Amino Acid Activation and Coupling: N-alpha-Fmoc-O-trityl-D-homoserine is pre-activated using a coupling agent (like HCTU) and a base (like collidine) in DMF. This activated amino acid solution is then added to the resin, and the mixture is agitated to facilitate the coupling reaction, forming a new peptide bond.[7] Coupling times can range from 1 to 12 hours.[7]

-

Washing: After the coupling is complete, the resin is washed thoroughly with DMF to remove any unreacted reagents.

-

Chain Elongation: Steps 3-5 are repeated for each subsequent amino acid in the desired peptide sequence until the synthesis is complete.

-

Final Fmoc Removal: After the last amino acid has been coupled, the final Fmoc group is removed using the 20% piperidine in DMF solution.[7]

-

Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups (including the trityl group) are removed simultaneously. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as TFA containing scavengers (e.g., TIPS) to prevent side reactions.[6][7]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold methyl t-butyl ether.[6] The crude peptide is then typically purified using high-performance liquid chromatography (HPLC).

Workflow and Chemistry Visualization

The following diagrams illustrate the key chemical structures and the overall workflow for utilizing N-alpha-Fmoc-O-trityl-D-homoserine in peptide synthesis.

References

- 1. Nα-Fmoc-O-trityl-D-homoserine [sigma-aldrich.cnreagent.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.uci.edu [chem.uci.edu]

The Strategic Imperative of D-Amino Acids in Modern Peptide Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research tools, the incorporation of D-amino acids represents a pivotal strategy for overcoming inherent limitations of their naturally occurring L-amino acid counterparts. This guide provides a comprehensive technical overview of the core principles and practical applications of D-amino acid integration in peptide design, with a focus on enhancing proteolytic stability, modulating receptor interactions, and improving overall bioavailability.

The Fundamental Advantage: Overcoming Proteolytic Degradation

Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases, which significantly limits their therapeutic potential by reducing their in vivo half-life.[1][2] The introduction of D-amino acids, which are the enantiomers of L-amino acids, provides a robust solution to this challenge.[3] Proteolytic enzymes are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[4] Consequently, peptides containing D-amino acids are resistant to this enzymatic degradation, leading to a substantially prolonged circulation half-life.[3][5]

Quantitative Impact on Proteolytic Stability

The strategic substitution of L-amino acids with D-amino acids can dramatically increase the stability of peptides in biological fluids such as plasma and serum. This enhanced stability is a critical factor in the development of effective peptide-based drugs.

| Peptide Analog | Modification | Matrix | Half-life | Fold Increase in Stability | Reference |

| Oncocin Derivative (Onc18) | All L-amino acids | Mouse Serum | 25 min | - | [1] |

| Onc72 | L-Ornithine substitutions at cleavage sites | Mouse Serum | 3 h | 7.2x | [1] |

| Onc112 | D-Arginine substitutions at cleavage sites | Mouse Serum | > 8 h | > 19.2x | [1] |

| Linear Antimicrobial Peptide | All L-amino acids | Human Serum | 13 min | - | [6] |

| Grafted Cyclotide (with D-amino acids) | Cyclized with D-amino acid substitutions | Human Serum | 7 h 15 min | ~33.5x | [6] |

| RDP215 (Antitumor Peptide) | All L-amino acids | Human Serum | No significant degradation observed | - | [3] |

| 9D-RDP215 | L- to D-amino acid substitution | Human Serum | No significant degradation observed | - | [3] |

| Apidaecin 1b analog (Api88) | All L-amino acids | Mouse Serum | 5 min | - | [1] |

| Api137 | D-amino acid substitutions | Mouse Serum | 6 h | 72x | [1] |

Modulating Receptor Binding and Biological Activity

The introduction of D-amino acids can significantly influence the conformational properties of peptides, thereby altering their binding affinity and selectivity for biological targets such as G protein-coupled receptors (GPCRs).[7] This modulation can be leveraged to fine-tune the pharmacological profile of a peptide, leading to either enhanced agonistic or antagonistic activity. In some cases, the incorporation of a D-amino acid is crucial for eliciting the desired biological response.[8]

Case Study: Somatostatin Analogs

Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of five GPCRs (SSTR1-5).[9] Natural somatostatin has a very short half-life of less than three minutes.[10] The development of stable and receptor-selective analogs is therefore of great therapeutic interest. The incorporation of D-amino acids has been a key strategy in creating clinically successful somatostatin analogs like Octreotide.

| Peptide | Target Receptor | Binding Affinity (Ki in nM) | Reference |

| Somatostatin-14 (SRIF-14) | SSTR1 | High | [11] |

| SSTR2 | High | [11] | |

| SSTR3 | High | [11] | |

| SSTR4 | High | [11] | |

| SSTR5 | High | [11] | |

| [D-Ala1, D-Cys3,14, Msa7, D-Trp8]-SRIF14 | SSTR1 | Moderate | [11] |

| SSTR2 | Outstanding | [11] | |

| SSTR3 | Low | [11] | |

| SSTR4 | Low | [11] | |

| SSTR5 | Low | [11] | |

| [D-Trp8, L-Dfp11]-SRIF | SSTR2 | High Selectivity | [7] |

Enhancing Bioavailability

The oral bioavailability of conventional peptides is notoriously low due to their rapid degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium.[2][12] The enhanced proteolytic stability conferred by D-amino acids can significantly improve the prospects for oral peptide delivery. While still a major challenge, the increased residence time in the gut allows for a greater opportunity for absorption. Some orally administered peptide drugs that have achieved market approval, such as semaglutide, incorporate strategies to enhance stability, including the use of non-standard amino acids.[12]

| Peptide Drug | Administration Route | Bioavailability | Notes | Reference |

| Desmopressin | Oral | 0.2% | Contains D-arginine | [12] |

| Octreotide | Oral | < 1% | Contains D-phenylalanine and D-cysteine | [12] |

| Semaglutide (Rybelsus®) | Oral | Very low, but effective | Contains amino acid modifications for stability | [12] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides, including those containing D-amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

-

Fmoc-protected L- and D-amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (L- or D-), HBTU, and HOBt in DMF.

-

Add DIPEA to activate the carboxyl group of the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Proteolytic Stability Assay

This assay measures the rate of peptide degradation in the presence of proteases, typically in serum or plasma.

Materials:

-

Peptide stock solution (1 mg/mL in water or a suitable buffer)

-

Human or mouse serum/plasma

-

Incubation buffer (e.g., Phosphate Buffered Saline, PBS)

-

Quenching solution (e.g., 10% Trichloroacetic acid, TCA)

-

RP-HPLC system with a C18 column

-

Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile)

Procedure:

-

Incubation:

-

Dilute the peptide stock solution to a final concentration of 100 µg/mL in pre-warmed (37°C) serum or plasma.

-

Incubate the mixture at 37°C.

-

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to an equal volume of quenching solution (10% TCA) to precipitate proteins and stop the enzymatic reaction.

-

Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Analysis:

-

Analyze the supernatant by RP-HPLC.

-

Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.

-

Determine the half-life (t1/2) of the peptide.

-

ELISA-Based Receptor Binding Assay

This assay is used to determine the binding affinity of a peptide to its receptor. A competitive binding format is often used to determine the IC50 value, which can be related to the binding affinity (Ki).

Materials:

-

Recombinant receptor protein

-

Labeled peptide (e.g., biotinylated or fluorescently tagged) with known binding affinity

-

Unlabeled competitor peptide (the D-amino acid-containing peptide to be tested)

-

96-well microplate

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Detection reagent (e.g., Streptavidin-HRP for biotinylated peptides)

-

Substrate (e.g., TMB for HRP)

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Receptor Coating: Coat the wells of a 96-well plate with the recombinant receptor protein overnight at 4°C.

-

Washing and Blocking: Wash the plate to remove unbound receptor and then block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.

-

Competitive Binding:

-

Add a fixed concentration of the labeled peptide to each well.

-

Add serial dilutions of the unlabeled competitor peptide to the wells.

-

Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

-

Washing: Wash the plate to remove unbound peptides.

-

Detection:

-

Add the detection reagent (e.g., Streptavidin-HRP) and incubate for 1 hour.

-

Wash the plate.

-

Add the substrate and allow the color to develop.

-

-

Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Plot the absorbance versus the log of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Experimental Workflow for D-Amino Acid Peptide Design

Caption: A streamlined workflow for the design, synthesis, and evaluation of D-amino acid-containing peptides.

Signaling Pathway of a GLP-1 Receptor Agonist

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes. Native GLP-1 has a very short half-life, and the development of long-acting analogs, often incorporating amino acid modifications for stability, has been crucial.[13]

Caption: Simplified signaling cascade initiated by a stabilized GLP-1 receptor agonist in a pancreatic beta cell.

References

- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a proteolytically stable retro-inverso peptide inhibitor of beta-amyloid oligomerization as a potential novel treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Molecular biology of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Somatostatin, somatostatin analogs and somatostatin receptor dynamics in the biology of cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

Introduction to Solid-Phase Peptide Synthesis and Protecting Groups

An In-depth Technical Guide on the Core Roles of Fmoc and Trityl Protecting Groups in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the growing chain is anchored to an insoluble solid support.[][2] This methodology simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[3][4] A key principle for the success of SPPS is the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions during peptide bond formation.[5][6]

The most widely adopted strategy in modern SPPS is the Fmoc/tBu approach, which relies on an orthogonal protection scheme.[3][5] In this system, the α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups.[3][6] The Trityl (Trt) group is a prominent example of such an acid-labile side-chain protecting group, particularly for amino acids like Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln).[6][7] This guide provides a detailed examination of the distinct and complementary roles of the Fmoc and Trityl protecting groups in the SPPS workflow.

The Role of the Fmoc (9-fluorenylmethyloxycarbonyl) Group

The Fmoc group is the temporary protecting group for the α-amino function of amino acids in the most common SPPS strategy.[7] Its primary role is to prevent the N-terminus of an amino acid from reacting with itself or other molecules during the activation and coupling of its C-terminal carboxyl group to the free amine of the growing peptide chain.[6]

Chemical Properties and Deprotection Mechanism: The key feature of the Fmoc group is its lability under mild basic conditions.[6][8] It is stable to acids and most other reagents used in SPPS, which is crucial for its role in an orthogonal protection scheme.[8] The deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]

The deprotection mechanism proceeds via a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system.[3][7] This leads to the formation of a stabilized carbanion, which then undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[3][7] The piperidine also acts as a scavenger for the electrophilic DBF byproduct, forming a stable adduct and preventing it from reacting with the newly liberated amine of the peptide chain.[3]

Advantages of the Fmoc Group:

-

Mild Deprotection: The use of a weak base like piperidine avoids the harsh acidic conditions required for older strategies (like the Boc/Bzl approach), thus preserving the integrity of acid-sensitive peptide sequences and linkers.[][6]

-

Orthogonality: Its base-lability is orthogonal to the acid-labile side-chain protecting groups (like Trityl and tBu), allowing for selective deprotection at each synthesis cycle.[3][6]

-

Real-time Monitoring: The dibenzofulvene-piperidine adduct has a strong UV absorbance around 300 nm, which allows for the quantitative, real-time monitoring of the deprotection reaction to ensure its completion.[6][8]

-

High Yields: The Fmoc strategy consistently achieves high coupling yields, often exceeding 99%, which is critical for the successful synthesis of long peptides.[]

Caption: Mechanism of Fmoc deprotection by piperidine.

The Role of the Trityl (Trt) Group

The Trityl (triphenylmethyl) group is a highly acid-labile protecting group predominantly used for the side-chain protection of specific amino acids.[3][7] It is essential for preventing side-chain functional groups from participating in unwanted reactions during the peptide elongation cycles. It is commonly used for:

-

Cysteine (Cys): Protects the thiol group (-SH).

-

Histidine (His): Protects the imidazole ring.

-

Asparagine (Asn) and Glutamine (Gln): Protects the side-chain amide.[10]

Chemical Properties and Cleavage Mechanism: The Trityl group's defining characteristic is its extreme sensitivity to acid.[11] The three phenyl rings effectively stabilize the resulting carbocation formed during cleavage, making it removable under very mild acidic conditions.[11][12] This high acid lability allows for its removal during the final cleavage step from the resin using a trifluoroacetic acid (TFA) "cocktail", which also cleaves most other side-chain protecting groups and the peptide-resin linker.[13]

The cleavage mechanism involves protonation of the atom linking the Trityl group to the amino acid side chain, followed by the departure of the stable trityl carbocation. This cation is a bulky electrophile that must be "scavenged" to prevent it from reattaching to the peptide or modifying sensitive residues like Tryptophan or Methionine.[13][14] Scavengers such as water, triisopropylsilane (TIS), or ethanedithiol (EDT) are added to the TFA cleavage cocktail to trap the trityl cation.

Advantages of the Trityl Group:

-

High Acid Lability: Allows for efficient removal during the final cleavage step with TFA.

-

Orthogonality: It is completely stable to the basic conditions used for Fmoc deprotection, making it a perfect partner in the Fmoc/tBu strategy.[3]

-

Minimizing Side Reactions: For Cysteine, the use of Trt protection has been shown to minimize certain side reactions during peptide assembly.[13]

Caption: Mechanism of Trityl group cleavage by TFA.

The Fmoc/Trityl Orthogonal Protection Strategy in SPPS

The combined use of Fmoc for Nα-protection and Trityl (along with other acid-labile groups like tBu and Boc for other side chains) for side-chain protection forms a powerful orthogonal system.[3] Orthogonality means that one class of protecting groups can be removed under a specific set of conditions without affecting the other class.[3][6]

In a typical SPPS cycle:

-

The Nα-Fmoc group of the resin-bound peptide is removed with a piperidine solution. The acid-labile Trityl side-chain protecting groups remain intact.

-

The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus.

-

These deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

-

Finally, the completed peptide is treated with a strong acid cocktail (e.g., 95% TFA) to simultaneously cleave the peptide from the resin and remove all the acid-labile side-chain protecting groups, including Trityl.

Caption: A typical SPPS workflow using orthogonal Fmoc/Trt protection.

Quantitative Data Summary

| Protecting Group | Type | Protected Functionality | Deprotection/Cleavage Conditions | Typical Time | Stability |

| Fmoc | Base-Labile | α-Amino Group | 20% Piperidine in DMF | 3-20 minutes | Acid-stable |

| Trityl (Trt) | Highly Acid-Labile | Side Chains (Cys, His, Asn, Gln) | 95% TFA with scavengers (e.g., TIS, H₂O, EDT) | 1-3 hours | Base-stable |

| t-Butyl (tBu) | Acid-Labile | Side Chains (Asp, Glu, Ser, Thr, Tyr) | 95% TFA with scavengers | 1-3 hours | Base-stable |

| Boc | Acid-Labile | Side Chains (Lys, Trp) | 95% TFA with scavengers | 1-3 hours | Base-stable |

Experimental Protocols

Protocol 1: Standard Nα-Fmoc Deprotection in SPPS

This protocol describes a single deprotection step within an automated or manual SPPS cycle.

Reagents and Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

-

Washing Solvent: High-purity DMF

-

Reaction vessel suitable for SPPS

Methodology:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[15]

-

Agitate the mixture at room temperature. A typical first treatment is for 3-5 minutes.

-

Drain the deprotection solution. This solution can be collected for UV analysis to monitor the reaction progress.

-

Add a second portion of the deprotection solution to the resin and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[9]

-

Drain the solution and wash the deprotected peptide-resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next amino acid coupling step. A qualitative ninhydrin (Kaiser) test can be performed on a small sample of beads to confirm the presence of the free primary amine.[7][9]

Protocol 2: Final Cleavage and Trityl Deprotection

This protocol describes the final step to cleave the synthesized peptide from the resin and remove all acid-labile side-chain protecting groups, including Trityl.

Reagents and Materials:

-

Dry, N-terminally deprotected peptide-resin

-

Cleavage Cocktail (Reagent R): 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole. (Note: The exact composition can vary based on the peptide sequence. For peptides with Cys(Trt), EDT is a crucial scavenger).[13]

-

Cold, peroxide-free diethyl ether

-

Centrifuge and centrifuge tubes

-

Nitrogen or argon gas stream for drying

Methodology:

-

Place the dry peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

-

Add the pre-chilled cleavage cocktail to the resin (e.g., 2-5 mL).[13] The resin may turn a deep yellow or orange color due to the formation of the trityl carbocation.[13]

-

Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[13]

-

Filter the resin through a fritted funnel, collecting the filtrate which contains the cleaved peptide.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

-

In a centrifuge tube, add approximately 10-fold the volume of cold diethyl ether.

-

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

-

Centrifuge the mixture to pellet the crude peptide. Decant the ether.

-

Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and organic byproducts.

-

Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (typically by RP-HPLC) and analysis.

Conclusion

The Fmoc and Trityl protecting groups are central to the success and versatility of modern Solid-Phase Peptide Synthesis. Their orthogonal chemical labilities—Fmoc to base and Trityl to acid—allow for a highly controlled and efficient stepwise assembly of complex peptide chains. The mild conditions for Fmoc removal preserve peptide integrity, while the robust Trityl group effectively shields reactive side chains until the final acid-mediated cleavage. This strategic combination has become the gold standard, enabling researchers and drug developers to synthesize high-purity peptides for a vast array of scientific and therapeutic applications.

References

- 2. m.youtube.com [m.youtube.com]

- 3. peptide.com [peptide.com]

- 4. google.com [google.com]

- 5. Bot Detection [iris-biotech.de]

- 6. chempep.com [chempep.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Detection [iris-biotech.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. tools.thermofisher.com [tools.thermofisher.com]

Fmoc-D-Hse(Trt)-OH: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Fmoc-D-Hse(Trt)-OH , or N-α-(9-Fluorenylmethoxycarbonyl)-O-trityl-D-homoserine, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of modified homoserine residues into peptide sequences. Its bulky trityl (Trt) protecting group on the side-chain hydroxyl function and the fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amino group significantly influence its physical properties, most notably its solubility. Understanding the solubility of this derivative in common organic solvents is paramount for efficient peptide coupling, purification, and overall synthesis success.

This technical guide provides an in-depth overview of the solubility of this compound, offering quantitative data where available, a detailed experimental protocol for solubility determination, and a visualization of the experimental workflow.

The Role of Protecting Groups in Solubility

The solubility of amino acid derivatives in the context of SPPS is a critical factor. The Fmoc group, while essential for the synthesis strategy, is hydrophobic. The trityl group is also large and hydrophobic; however, its presence on the side chain can disrupt crystal lattice formation that might otherwise lower solubility, particularly in derivatives of amino acids like asparagine and glutamine. For homoserine, the trityl group enhances solubility in common organic solvents used in peptide synthesis, which is a desirable characteristic to ensure homogenous reaction conditions and drive coupling reactions to completion. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).

Quantitative Solubility Data

Quantitative solubility data for this compound across a wide range of solvents is not extensively published in the peer-reviewed literature. The most reliable data often comes from manufacturers as part of their quality control specifications. Below is a summary of known solubility information for this compound and related trityl-protected amino acids.

| Compound | Solvent | Concentration/Value | Observation | Reference |

| This compound | N,N-Dimethylformamide (DMF) | 0.5 M (1 mmole in 2 ml) | Clearly Soluble | [1][2] |

| Fmoc-L-Hse(Trt)-OH | N,N-Dimethylformamide (DMF) | c=1 in DMF | Used for optical rotation | [3] |

| Fmoc-D-Ser(Trt)-OH | N,N-Dimethylformamide (DMF) | 0.5 M (1 mmole in 2 ml) | Clearly Soluble | [4] |

| Fmoc-His(Trt)-OH | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not Specified | Soluble | [5] |

| Fmoc-His(Trt)-OH | Water | Not Specified | Slightly Soluble | [5] |

| Fmoc-Gln(Trt)-OH | Standard Peptide Synthesis Reagents | Not Specified | Dissolves Readily | [6] |

Experimental Protocol: Determining the Solubility of this compound

The following protocol outlines a general method for determining the solubility of this compound in a given solvent using the equilibrium saturation method followed by gravimetric analysis. This method is robust and can be adapted for various amino acid derivatives and solvents.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (powder form)

-

Solvent of interest (e.g., DMF, DCM, Methanol, etc.), HPLC grade

-

Scintillation vials or small glass vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Pre-weighed, dry glass vials for evaporation

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum evaporator (e.g., SpeedVac) or nitrogen stream evaporation setup

Methodology:

-

Preparation: Add an excess amount of this compound to a scintillation vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration:

-

Cap the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration. The solution should have visible solid material remaining at the bottom.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1.0 mL) into a syringe, avoiding the solid material at the bottom.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a pre-weighed, dry glass vial. Record the exact volume transferred.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the pre-weighed vial to dryness using a vacuum evaporator or a gentle stream of nitrogen. Avoid excessive heating to prevent degradation of the compound.

-

-

Gravimetric Analysis:

-

Once the solvent is completely removed, place the vial in a desiccator to remove any residual moisture.

-

Weigh the vial containing the dried solute on the analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

-

The solubility can then be expressed in various units:

-

mg/mL: (mass of solute in mg) / (volume of aliquot in mL)

-

Molarity (mol/L): (mass of solute in g / Molecular Weight of this compound) / (volume of aliquot in L) (Molecular Weight of this compound: 583.67 g/mol )

-

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion for Researchers

For professionals in peptide synthesis and drug development, a thorough understanding of the solubility of this compound is not merely academic but a practical necessity. The available data indicates good solubility in DMF, a common solvent for SPPS. The presence of the trityl group is generally beneficial for the solubility of Fmoc-protected amino acids. For solvents where quantitative data is unavailable, the provided experimental protocol offers a reliable method for its determination. This knowledge enables the optimization of reaction conditions, prevents precipitation issues during synthesis, and ultimately contributes to the successful and efficient production of complex peptides.

References

- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 2. microbenotes.com [microbenotes.com]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. researchgate.net [researchgate.net]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stability and Storage of Fmoc-D-Hse(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-homoserine (Fmoc-D-Hse(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes. This document outlines the key factors influencing its stability, recommended storage and handling procedures, and methodologies for assessing its purity and degradation.

Core Stability Profile

This compound is a crystalline solid. Its stability is primarily influenced by temperature, humidity, and exposure to chemically incompatible environments, particularly strong acids and bases. The molecule's lability stems from its two key protecting groups: the base-labile Fmoc (Fluorenylmethyloxycarbonyl) group on the amine and the acid-labile Trityl (Trt) group on the side-chain hydroxyl group.

Summary of Recommended Storage Conditions

For optimal stability and to ensure a long shelf-life, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters based on vendor datasheets and the chemical nature of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for long-term storage. | Minimizes the rate of potential degradation pathways, such as hydrolysis of the Fmoc group or autocatalytic processes. While some suppliers suggest storage at 2-8°C or even 15-25°C for the L-isomer, -20°C provides a more robust safeguard against thermal degradation. |

| Humidity | Store in a tightly sealed container with desiccant. | The presence of moisture can facilitate the hydrolysis of the Fmoc group. It is crucial to minimize exposure to atmospheric humidity. |

| Light | Protect from light. | The Trityl group can be susceptible to photolytic cleavage. Storing the compound in an opaque container or in the dark is a necessary precaution. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not always mandatory for solid-state storage, an inert atmosphere can prevent oxidative degradation, particularly for long-term storage or for highly sensitive applications. |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups. Understanding these pathways is essential for troubleshooting issues in peptide synthesis and for developing appropriate analytical methods to assess the compound's purity.

Fmoc Group Instability

The Fmoc group is notoriously susceptible to cleavage by bases. Even trace amounts of basic impurities in solvents or on glassware can lead to premature deprotection.

Caption: Base-induced degradation of the Fmoc group.

Trityl Group Instability

The Trityl group is readily cleaved under acidic conditions. Exposure to strong acids, and to a lesser extent, some Lewis acids, will result in the loss of the side-chain protection. Additionally, the Trityl group can be susceptible to photolytic cleavage.

Caption: Acid- or light-induced degradation of the Trityl group.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, particularly after prolonged storage or when troubleshooting synthesis failures, a systematic analytical approach is necessary. The following are representative protocols that can be adapted for this purpose.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound and detecting potential degradation products.

Workflow Diagram:

Caption: Workflow for HPLC analysis of this compound.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

-

Gradient: A linear gradient from 30% B to 100% B over 20 minutes is a good starting point and should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm and 301 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Expected Results: A major peak corresponding to this compound should be observed. Earlier eluting peaks may correspond to more polar impurities, such as the Trityl-deprotected Fmoc-D-Hse-OH. Later eluting peaks could be other non-polar impurities.

Protocol 2: Forced Degradation Study

To understand the stability of the molecule under stress conditions, a forced degradation study can be performed. This involves exposing the compound to harsh conditions and analyzing the degradation products by HPLC.

Methodology:

-

Sample Preparation: Prepare separate solutions of this compound (1 mg/mL in acetonitrile/water) for each stress condition.

-

Acidic Stress: Add 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize before injection.

-

Basic Stress: Add 0.1 M NaOH and incubate at room temperature for 1 hour. Neutralize before injection.

-

Oxidative Stress: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

-

Thermal Stress (Solid State): Store the solid compound at 60°C for 7 days.

-

Photolytic Stress (Solid State): Expose the solid compound to direct sunlight or a photostability chamber for 7 days.

-

Analysis: Analyze all stressed samples, along with a control sample, using the HPLC method described in Protocol 1.

Data Presentation: The results of the forced degradation study can be summarized in a table.

| Stress Condition | % Purity of this compound | Major Degradation Products (by Retention Time) |

| Control (t=0) | >99% | - |

| 0.1 M HCl, 60°C, 24h | Quantitative Data | Peak at RT of Fmoc-D-Hse-OH |

| 0.1 M NaOH, RT, 1h | Quantitative Data | Peak at RT of H-D-Hse(Trt)-OH |

| 3% H₂O₂, RT, 24h | Quantitative Data | Identify any new peaks |

| Thermal (60°C, 7d) | Quantitative Data | Identify any new peaks |

| Photolytic (7d) | Quantitative Data | Peak at RT of Fmoc-D-Hse-OH |

Conclusion

The stability of this compound is critical for its successful application in peptide synthesis. By adhering to the recommended storage conditions of -20°C in a dark, dry environment, researchers can significantly extend the shelf-life of this reagent and ensure the synthesis of high-quality peptides. Regular purity assessment using a validated HPLC method is recommended, especially for lots that have been stored for an extended period or if issues arise during synthesis. The provided protocols offer a framework for establishing in-house quality control and stability testing procedures.

Commercial Sourcing and Technical Guidance for Fmoc-D-Hse(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and application of N-α-(9-Fluorenylmethyloxycarbonyl)-O-trityl-D-homoserine (Fmoc-D-Hse(Trt)-OH), a specialty amino acid derivative crucial for solid-phase peptide synthesis (SPPS). This document offers a summary of potential suppliers, a detailed experimental protocol for its use, and visual diagrams to elucidate the procedural workflow.

Commercial Suppliers

This compound is a non-standard amino acid derivative and its availability can be limited. The following table summarizes potential commercial sources. Given the specialized nature of this compound, researchers are encouraged to contact these suppliers directly to obtain the most current information on pricing, purity, availability, and to request a Certificate of Analysis. For requirements that cannot be met by off-the-shelf products, custom synthesis is a viable option offered by several companies.

| Supplier/Service | Website | Contact Information | Notes |

| Potential Direct Suppliers | |||

| Alabiochem | --INVALID-LINK-- | --INVALID-LINK--, --INVALID-LINK-- | A professional biochemical company that offers a range of reagents and custom synthesis services.[1][2][3][4][5] |

| Genprice Inc. | --INVALID-LINK-- | 408-780-0908 | A distributor of research reagents.[6][7] |

| Custom Synthesis Specialists | |||

| Bachem | --INVALID-LINK-- | A leading company specializing in the development and manufacture of peptides and oligonucleotides, offering custom synthesis.[8] | |

| Thermo Fisher Scientific | --INVALID-LINK-- | Provides custom peptide synthesis services using Fmoc solid-phase technology.[9] | |

| Bio-Synthesis Inc. | --INVALID-LINK-- | --INVALID-LINK-- | Offers custom peptide synthesis services using both liquid-phase and solid-phase Fmoc chemistry.[10] |

| Charnwood Discovery | --INVALID-LINK-- | Offers both automated and manual solid-phase peptide synthesis.[11] | |

| BOC Sciences | --INVALID-LINK-- | Provides custom synthesis of a wide range of amino acid derivatives.[] |

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

The following is a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation and Swelling:

-

Select a suitable resin (e.g., 2-chlorotrityl chloride resin for protected peptide fragments or Rink amide resin for C-terminal amides).

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) three times.

-

Swell the resin in DMF for at least 30-60 minutes at room temperature.[13][14]

2. First Amino Acid Loading (if applicable):

-

If starting with an unloaded resin, dissolve the first Fmoc-protected amino acid in a mixture of dichloromethane (DCM) and DMF.

-

Add N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

After the coupling, cap any unreacted sites on the resin using a capping solution (e.g., acetic anhydride and DIPEA in DMF).

3. Fmoc Deprotection:

-

After the initial loading or the previous coupling step, wash the resin with DMF (3-5 times).

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[13] This step is often repeated once.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the Fmoc-adduct.

-

A colorimetric test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine.

4. Coupling of this compound:

-

Activation of the Amino Acid:

-

In a separate vial, dissolve 3-5 equivalents of this compound (relative to the resin loading) in DMF.

-

Add 3-5 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 6-10 equivalents of a base like DIPEA or 2,4,6-collidine.[13][15][16]

-

Allow the activation to proceed for a few minutes at room temperature.

-

-

Coupling to the Resin:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test should be negative). If the coupling is incomplete, the step can be repeated.

-

-

Washing:

-

After successful coupling, wash the resin with DMF (3-5 times) to remove excess reagents.

-

5. Chain Elongation:

-

Repeat steps 3 (Fmoc Deprotection) and 4 (Coupling) for each subsequent amino acid in the peptide sequence.

6. Cleavage and Global Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

-

Prepare a cleavage cocktail. For a trityl-protected residue, a common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[17] TIS acts as a scavenger to prevent the reattachment of the trityl cation to sensitive residues like tryptophan.

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

7. Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of TFA).

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visual Workflow and Signaling Pathway Diagrams

To further clarify the experimental process, the following diagrams have been generated using Graphviz (DOT language).

Caption: Workflow for the incorporation of this compound in SPPS.

Caption: Orthogonal protection strategy in Fmoc-SPPS.

References

- 1. Contact Us | Alabiochem [alabiochem.com.cn]

- 2. About Us | Alabiochem [alabiochem.com.cn]

- 3. Ordering | Alabiochem [alabiochem.com.cn]

- 4. Alabiochem [alabiochem.com.cn]

- 5. Peptides custom synthesis | Alabiochem [alabiochem.com.cn]

- 6. fyple.com [fyple.com]

- 7. Genprice Inc US - San Jose, California (CA) @ BiosciRegister.com [biosciregister.com]

- 8. bachem.com [bachem.com]

- 9. Custom Peptide Synthesis Services | Thermo Fisher Scientific - HU [thermofisher.com]

- 10. Peptide Synthesis Information, Custom Peptide Synthesis Services [biosyn.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. peptide.com [peptide.com]

- 16. bachem.com [bachem.com]

- 17. youtube.com [youtube.com]

Introduction to Unnatural Amino Acid Incorporation in Peptides: A Technical Guide

An in-depth technical guide to the incorporation of unnatural amino acids (UAAs) into peptides, designed for researchers, scientists, and drug development professionals.

The ability to move beyond the canonical 20 amino acids offers unprecedented control over the structure and function of peptides and proteins. The incorporation of unnatural amino acids (UAAs)—also known as non-canonical amino acids (ncAAs)—has emerged as a transformative technology in protein engineering, chemical biology, and drug discovery.[1] These novel building blocks, featuring unique side chains and backbones, allow for the introduction of new chemical functionalities, biophysical probes, and post-translational modifications.[2][]

This guide provides a comprehensive overview of the core methodologies for UAA incorporation, detailed experimental protocols, and a summary of their applications, particularly in the development of next-generation peptide therapeutics. By incorporating UAAs, researchers can enhance peptide stability, improve pharmacokinetic profiles, and create novel functionalities for targeted drug delivery and imaging.[4][5][6]

Core Methodologies for UAA Incorporation

The site-specific incorporation of UAAs is primarily achieved by hijacking the cell's natural protein synthesis machinery. This requires the creation of a new, "orthogonal" translation system that works in parallel with the endogenous system without cross-reactivity.[7][8] The key components are an orthogonal aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA).[9][10]

In Vivo Incorporation Methods

a) Stop Codon Suppression: This is the most widely used method for site-specific UAA incorporation.[2] It repurposes a stop codon (typically the UAG 'amber' codon, which is the least frequent in many organisms) to encode a UAA.[11][12]

The process involves:

-

An Orthogonal aaRS/tRNA Pair: An aaRS/tRNA pair is chosen from a different domain of life (e.g., an archaeal pair in E. coli) to ensure it does not interact with the host cell's endogenous synthetases or tRNAs.[13]

-

Engineered Synthetase: The chosen o-aaRS is engineered through directed evolution or rational design to exclusively recognize and charge the desired UAA.[8]

-

Engineered tRNA: The o-tRNA's anticodon is mutated to recognize the target stop codon (e.g., CUA for the UAG codon).[13]

-

Expression: When the o-aaRS, o-tRNA, and the target gene (containing an in-frame amber codon) are co-expressed in the presence of the UAA, the ribosome reads through the stop codon and incorporates the UAA into the growing polypeptide chain.[14]

A primary challenge is the competition between the UAA-charged o-tRNA and the cell's native release factors (RFs), which normally terminate translation at stop codons.[15] This competition can be mitigated by using host strains with deleted or engineered release factors (e.g., eRF1 E55D mutant in mammalian cells) to improve incorporation efficiency.[16][17]

b) Frameshift Suppression: This technique uses quadruplet (four-base) codons to encode UAAs. By engineering a tRNA with a four-base anticodon, the ribosome can read a four-base sequence, enabling the incorporation of a UAA and shifting the reading frame. This approach has the potential to encode multiple, distinct UAAs into a single protein by using different quadruplet codons.[15]

c) Sense Codon Reassignment: In this method, a redundant sense codon is reassigned to a UAA. This requires eliminating the native tRNA that decodes that codon and introducing an orthogonal tRNA that recognizes it and is charged with the UAA. This is a more complex approach but avoids competition with release factors.[12]

In Vitro (Cell-Free) Incorporation

Cell-Free Protein Synthesis (CFPS) systems provide a powerful alternative for UAA incorporation.[18][19] These systems consist of cellular extracts (e.g., from E. coli) or a reconstituted set of purified translation components (e.g., the PURE system) that can perform transcription and translation in a test tube.[2][20]

Advantages of CFPS:

-

No Cellular Barrier: UAAs that are toxic or cannot be transported into living cells can be easily incorporated.[2][18]

-

Direct Control: The reaction environment can be precisely controlled, allowing for optimization of UAA concentration and other factors.[21]

-

High Speed: Protein synthesis can be completed in hours rather than days.

-

Toxic Protein Synthesis: Proteins that are cytotoxic when expressed in vivo can be produced.[1]

In a typical CFPS reaction for UAA incorporation, the orthogonal aaRS/tRNA pair and the UAA are added directly to the reaction mixture along with the DNA template for the target protein.[22]

Quantitative Data on UAA Incorporation

The efficiency of UAA incorporation is a critical parameter, defined as the yield of the full-length UAA-containing protein relative to a control.[23] This efficiency varies significantly depending on the method, the specific UAA, the orthogonal pair, the expression host, and the location of the UAA within the protein.

| Method | Typical Host/System | Reported Efficiency | Key Advantages | Key Limitations |

| Stop Codon Suppression | E. coli, Yeast, Mammalian Cells | 5% to >85%[16][17] | High fidelity, versatile, widely established. | Competition with release factors, lower yields for multiple incorporations. |

| Frameshift Suppression | E. coli | Lower than stop codon suppression | Enables incorporation of multiple, distinct UAAs. | Lower efficiency, potential for off-target frameshifting. |

| Cell-Free Protein Synthesis (CFPS) | E. coli extract, PURE system | Can be very high; up to 25% for dual UAA incorporation[24] | Fast, handles toxic UAAs/proteins, precise control.[2][18] | Higher cost, scalability can be a challenge. |

| Solid-Phase Peptide Synthesis (SPPS) | Chemical Synthesis | N/A (Yield per cycle) | Incorporates any UAA, high purity. | Generally limited to peptides <100 residues.[25] |

Experimental Protocols

Protocol 1: Site-Specific UAA Incorporation in E. coli via Amber Suppression

This protocol outlines a general workflow for expressing a protein containing a site-specifically incorporated UAA in E. coli.

Materials:

-

Plasmid 1: Expressing the orthogonal aaRS and tRNA (e.g., pEVOL).

-

Plasmid 2: Expressing the target protein with an in-frame amber (TAG) codon at the desired position (e.g., under a T7 promoter).

-

E. coli expression strain (e.g., BL21(DE3)).

-

Unnatural amino acid (typically 1-2 mM in growth media).

-

Appropriate antibiotics, Luria-Bertani (LB) media, and Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

-

Transformation: Co-transform the E. coli host strain with both the o-aaRS/tRNA plasmid and the target protein plasmid. Plate on LB-agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate a larger volume (e.g., 1 L) of LB media with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

UAA Addition & Induction: Add the UAA to a final concentration of 1-2 mM. Add IPTG to induce protein expression. Reduce the temperature to 20-30°C and continue to incubate for 4-16 hours. A control culture without the UAA should be run in parallel.

-

Harvesting: Pellet the cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

-

Lysis & Purification: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication). Purify the target protein from the clarified lysate, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verification: Confirm the successful incorporation of the UAA using SDS-PAGE (comparing UAA+ and UAA- samples), Western Blot, and definitively by mass spectrometry (LC-MS/MS), which will show the mass shift corresponding to the UAA.[22]

References

- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]

- 5. Unnatural amino acids: promising implications for the development of new antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery (2024) | Krishna K. Sharma [scispace.com]

- 7. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 10. pnas.org [pnas.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]

- 13. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 15. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]

- 20. youtube.com [youtube.com]

- 21. WO2008066583A9 - Cell-free synthesis of proteins containing unnatural amino acids - Google Patents [patents.google.com]

- 22. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System [mdpi.com]

- 23. Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Fmoc-D-Hse(Trt)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient incorporation of the non-proteinogenic amino acid Fmoc-D-Hse(Trt)-OH into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below cover the entire workflow, from resin preparation to final peptide cleavage and deprotection, with a focus on optimizing coupling efficiency and minimizing side reactions.

Introduction

This compound is a valuable building block for the synthesis of peptide analogues with modified backbones. The homoserine side chain offers a unique scaffold for further chemical modifications, and the D-configuration can enhance peptide stability against enzymatic degradation. The trityl (Trt) protecting group on the side-chain hydroxyl function is labile to mild acid, allowing for either selective deprotection on-resin for subsequent modifications or concerted deprotection during the final cleavage from the solid support.

Materials and Reagents

-

Resins: Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids).

-

Amino Acids: Fmoc-protected amino acids, including this compound.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

-

Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine.

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF.

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).

-

Other Reagents: Acetic anhydride (for capping), Diethyl ether (for precipitation).

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Reagent volumes and quantities should be adjusted accordingly for different scales.

Resin Swelling and Preparation

-

Transfer the appropriate amount of resin to a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes at room temperature.

-

Drain the DMF.

-

If starting with a pre-loaded resin, proceed to the first Fmoc deprotection step. If using a resin like 2-chlorotrityl chloride, the first amino acid is loaded according to standard protocols.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step in each cycle of SPPS.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Coupling of this compound

Due to the steric hindrance of the trityl group, the use of a potent coupling reagent is recommended for the efficient incorporation of this compound. HATU is a highly effective choice.

-

In a separate vial, pre-activate the this compound by dissolving it with the coupling reagent and base in DMF.

-

Add the activation solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for the recommended coupling time.

-

After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

Table 1: Recommended Reagent Quantities for Coupling this compound

| Reagent | Equivalents (relative to resin loading) |

| This compound | 3 - 5 |

| HATU | 2.9 - 4.9 |

| DIPEA or 2,4,6-Collidine | 6 - 10 |

Table 2: Recommended Coupling Times for Different Reagents

| Coupling Reagent | Typical Coupling Time |

| HATU | 1 - 2 hours |

| HBTU | 2 - 4 hours |

| PyBOP | 2 - 4 hours |

Capping (Optional)

If the ninhydrin test indicates incomplete coupling after a repeated coupling step, any unreacted N-terminal amines should be capped to prevent the formation of deletion sequences.

-

Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride / 0.5 M DIPEA) for 30 minutes.

-

Wash the resin with DMF.

Final Cleavage and Deprotection

This step simultaneously cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the Trt group from the D-homoserine residue.

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail. A standard and effective mixture is Reagent K.

-

Add the cleavage cocktail to the dry peptide-resin.

-

Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange due to the release of the trityl cation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Table 3: Composition of Cleavage Cocktail (Reagent K)

| Component | Percentage (v/v) | Purpose |

| TFA | 82.5% | Cleavage and deprotection |

| Phenol | 5% | Scavenger for carbocations |

| Water | 5% | Scavenger and aids in TFA activity |

| Thioanisole | 5% | Scavenger, particularly for Met and Trp |

| EDT | 2.5% | Scavenger for Trt and other cations |

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Simplified pathway of the HATU-mediated coupling reaction in SPPS.

Troubleshooting

-